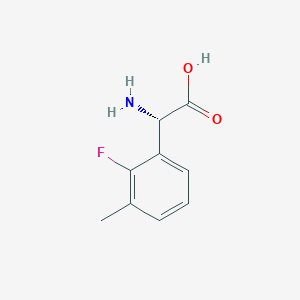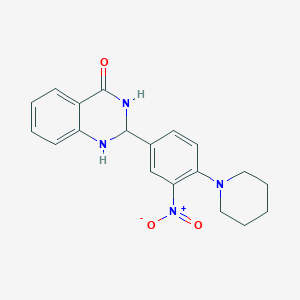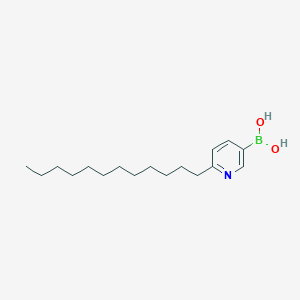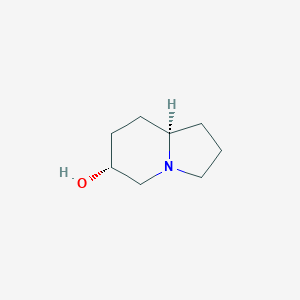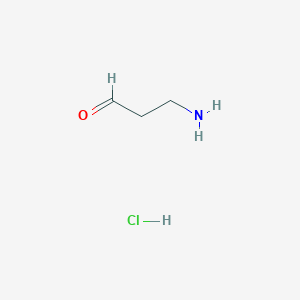
3-Aminopropanal hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopropanal hydrochloride is a chemical compound with the molecular formula C3H8ClNO It is a derivative of 3-aminopropanal, where the amino group is protonated and paired with a chloride ion
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminopropanal hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions: 3-Aminopropanal hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include 3-aminopropanoic acid or 3-aminopropanal.
Reduction: Products include 3-aminopropanol or other primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Aminopropanal hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various amines and aldehydes.
Biology: The compound is studied for its role in biochemical pathways and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in neuroprotection and its effects on polyamine metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-aminopropanal hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can influence polyamine metabolism and participate in oxidative stress responses. The compound’s effects on cellular processes are mediated through its interactions with enzymes and other biomolecules.
類似化合物との比較
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound similar to 3-aminopropanal.
3-Amino-2-propanol: An isopropanolamine prepared by the addition of amines to propylene oxide.
Uniqueness: 3-Aminopropanal hydrochloride is unique due to its specific structure and reactivity
特性
分子式 |
C3H8ClNO |
|---|---|
分子量 |
109.55 g/mol |
IUPAC名 |
3-aminopropanal;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-2-1-3-5;/h3H,1-2,4H2;1H |
InChIキー |
FBRKYOBWJQXNNP-UHFFFAOYSA-N |
正規SMILES |
C(CN)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
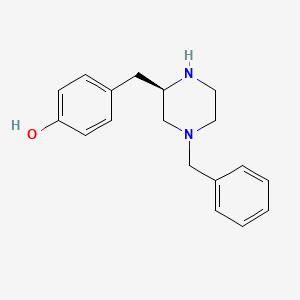
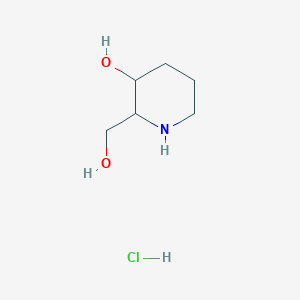
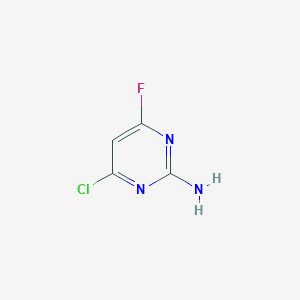
![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)
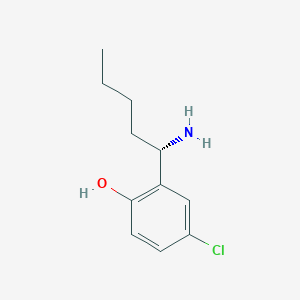

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)
![7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)
